molecular formula C8H11NO B13168604 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13168604
M. Wt: 137.18 g/mol
InChI Key: SZMGVYDEWJWILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a cyclopropylmethyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by the epoxidation of the resulting nitrile with a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can stabilize carbocations, facilitating reactions that involve carbocation intermediates. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its cyclopropylmethyl, oxirane, and nitrile groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(cyclopropylmethyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-8(4-6-2-3-6)7(5-9)10-8/h6-7H,2-4H2,1H3

InChI Key

SZMGVYDEWJWILX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.